molecular formula C18H20N2O3 B3105521 Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate CAS No. 15368-72-6

Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate

Cat. No.: B3105521
CAS No.: 15368-72-6
M. Wt: 312.4 g/mol
InChI Key: DEDOGCUYHOPZPD-INIZCTEOSA-N
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Description

Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate is a synthetic compound with the molecular formula C18H20N2O3 and a molecular weight of 312.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate can be synthesized through a one-pot procedure involving the Hofmann rearrangement of aromatic and aliphatic amides. This method uses N-bromoacetamide and lithium hydroxide or lithium methoxide as reagents . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure high yields of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to enhance production capabilities .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in products with different functional groups replacing the original ones .

Scientific Research Applications

Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent and intermediate in organic synthesis, facilitating the creation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate include other carbamates and derivatives, such as:

  • Benzyl carbamate
  • Methyl carbamate
  • Ethyl carbamate

Uniqueness

This compound is unique due to its specific structural features and properties. Its combination of a benzyl group, a methylcarbamoyl group, and a phenylethyl moiety imparts distinct chemical and biological characteristics, making it valuable for various applications.

Properties

IUPAC Name

benzyl N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-19-17(21)16(12-14-8-4-2-5-9-14)20-18(22)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)(H,20,22)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDOGCUYHOPZPD-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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